molecular formula C17H19BrO3S B7440342 4-(Propan-2-yl)phenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate

4-(Propan-2-yl)phenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate

Cat. No.: B7440342
M. Wt: 383.3 g/mol
InChI Key: DIZKMNZOOQPRRM-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)phenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with a bromine atom and two methyl groups. The compound also features a propan-2-yl group attached to another benzene ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

The synthesis of 4-(Propan-2-yl)phenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method involves the bromination of 2,4-dimethylbenzene followed by sulfonation to introduce the sulfonate group. The final step involves the coupling of the sulfonated product with 4-(Propan-2-yl)phenol under suitable reaction conditions. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

4-(Propan-2-yl)phenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.

    Reduction Reactions: The sulfonate group can be reduced to form sulfinate derivatives.

Common reagents used in these reactions include bromine for bromination, sulfur trioxide for sulfonation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Propan-2-yl)phenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)phenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom and methyl groups can also influence the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

4-(Propan-2-yl)phenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate can be compared with other similar compounds, such as:

    4-(Propan-2-yl)phenyl 2,4-dimethylbenzene-1-sulfonate: Lacks the bromine atom, resulting in different reactivity.

    4-(Propan-2-yl)phenyl 5-chloro-2,4-dimethylbenzene-1-sulfonate: Contains a chlorine atom instead of bromine, affecting its chemical properties.

    4-(Propan-2-yl)phenyl 5-bromo-2,4-dimethylbenzene-1-carboxylate: Contains a carboxylate group instead of a sulfonate group, leading to different interactions and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

(4-propan-2-ylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO3S/c1-11(2)14-5-7-15(8-6-14)21-22(19,20)17-10-16(18)12(3)9-13(17)4/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZKMNZOOQPRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)C(C)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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